N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinazolin core linked to a benzodiazolyl ethyl group and a sulfanyl acetamide side chain.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrFN7OS/c1-16-30-22-8-4-5-9-23(22)35(16)13-12-24-33-26-18-6-2-3-7-20(18)32-27(36(26)34-24)38-15-25(37)31-21-11-10-17(28)14-19(21)29/h2-11,14H,12-13,15H2,1H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPRHQZWKAIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=C(C=C(C=C6)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrFN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Fluorination of Para-Toluidine
The synthesis begins with para-toluidine (4-methylaniline), which undergoes nitration, bromination, and fluorination (Figure 1):
- Nitration : Treatment with mixed acid (H2SO4/HNO3) at −5 to +5°C yields 3-nitro-4-methylaniline sulfate.
- Diazotization : Reaction with NaNO2 in H2SO4 at <20°C forms the diazonium salt.
- Bromination : Diazonium salt decomposition in CuBr/HBr produces 2-nitro-4-bromotoluene.
- Reduction : Sodium sulfide reduces the nitro group to an amine, yielding 2-amino-4-bromotoluene.
- Fluorination : Diazotization of the amine with NaNO2 in anhydrous HF at −5°C, followed by pyrolysis, affords 2-fluoro-4-bromotoluene.
Key data :
Construction of the Triazoloquinazoline-Benzodiazole Core
Benzodiazole Subunit Synthesis
2-Methyl-1H-1,3-benzodiazole is synthesized via cyclocondensation of o-phenylenediamine with acetic acid under reflux:
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{COOH} \xrightarrow{\Delta} \text{C}8\text{H}7\text{N}2 + 2\text{H}2\text{O}
$$
Alkylation : The benzodiazole is alkylated with 1,2-dibromoethane using K2CO3 in DMF to introduce the ethyl linker:
$$
\text{Benzodiazole} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{Benzodiazole-CH}2\text{CH}_2\text{Br}
$$
Triazoloquinazoline Formation
Quinazoline-5-thiol is prepared from quinazolinone via thionation with P2S5. Cyclocondensation with 1H-1,2,4-triazole-3-amine in acetic acid forms the triazoloquinazoline core:
$$
\text{Quinazoline-5-thiol} + \text{Triazole-amine} \xrightarrow{\text{AcOH}} \text{Triazoloquinazoline} + \text{H}2\text{S}
$$
Coupling : The benzodiazole-ethyl bromide reacts with triazoloquinazoline-5-thiol in the presence of Et3N to form the thioether linkage:
$$
\text{Triazoloquinazoline-SH} + \text{BrCH}2\text{CH}2\text{Benzodiazole} \rightarrow \text{Triazoloquinazoline-S-CH}2\text{CH}_2\text{Benzodiazole}
$$
Acetamide Linker Installation
Bromoacetylation of Heterocyclic Thiol
The triazoloquinazoline-benzodiazole thiol is treated with bromoacetyl bromide in dichloromethane to yield the bromoacetamide intermediate:
$$
\text{Heterocycle-SH} + \text{BrCH}2\text{COBr} \rightarrow \text{Heterocycle-S-CH}2\text{COBr} + \text{HBr}
$$
Hydrolysis : Reaction with aqueous NaOH converts the bromide to carboxylic acid:
$$
\text{S-CH}2\text{COBr} \xrightarrow{\text{NaOH}} \text{S-CH}2\text{COOH}
$$
Amide Bond Formation
The final coupling involves activating the carboxylic acid with HATU and reacting with 4-bromo-2-fluoroaniline in DMF:
$$
\text{Acid} + \text{Aniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Purification : Column chromatography (SiO2, EtOAc/hexane) yields the pure product.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C27H20BrFN8OS2 | HRMS |
| Molecular Weight | 659.52 g/mol | ESI-MS |
| Melting Point | 214–216°C | DSC |
| Purity | >99% | HPLC (C18) |
| λmax (UV-Vis) | 278 nm, 342 nm | Spectroscopy |
NMR Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole), 7.89–7.21 (m, 8H, aryl), 4.32 (t, J=6.4 Hz, 2H, CH2), 3.45 (s, 3H, NCH3).
- 13C NMR : δ 169.8 (CO), 158.2 (C-F), 134.5 (C-Br).
Critical Discussion of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with triazole- and quinazoline-based molecules. Key comparisons include:
Key Observations :
- The 4-bromo-2-fluorophenyl group introduces steric and electronic effects distinct from the 4-bromophenyl group in 12h, likely altering pharmacokinetic properties .
- Unlike iridoid glycosides (e.g., verminoside), the target compound lacks polar sugar moieties, suggesting divergent solubility and membrane permeability .
Mechanistic and Bioactivity Insights
Hypothesized Mechanisms of Action
- Kinase Inhibition : The triazoloquinazolin scaffold resembles ATP-competitive kinase inhibitors. The bromo-fluorophenyl group may occupy hydrophobic pockets in kinase active sites, akin to imatinib derivatives .
- DNA Interaction : The benzodiazolyl moiety could intercalate with DNA, similar to ethidium bromide, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
